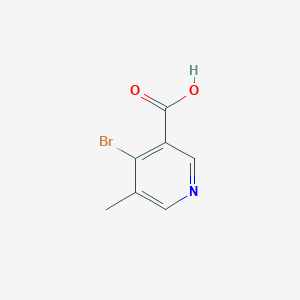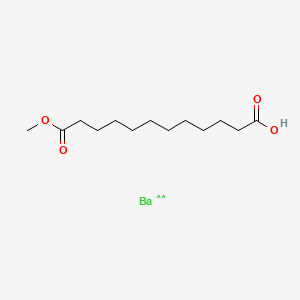
Dodecanedioic Acid 1-Methyl Ester Barium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanedioic Acid 1-Methyl Ester Barium Salt: is a chemical compound with the molecular formula C26H48BaO8 and a molecular weight of 625.98 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Dodecanedioic acid can be synthesized through the oxidation of cyclododecane using nitric acid.
Biotechnological Production: An alternative method involves the use of Candida tropicalis yeast to convert paraffin wax or plant-oil derivatives into dodecanedioic acid. This method is more sustainable and eco-friendly compared to traditional chemical synthesis.
Industrial Production Methods:
Chemical Process: The industrial production of dodecanedioic acid typically involves the chemical synthesis route mentioned above, utilizing butadiene as the starting material.
Biotechnological Process: The biotechnological production method using Candida tropicalis is also being explored for industrial applications due to its sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dodecanedioic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert dodecanedioic acid into its corresponding alcohols.
Substitution: Substitution reactions can occur, where functional groups on the dodecanedioic acid molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and ozone.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of dodecanedioic acid.
Reduction: Alcohol derivatives of dodecanedioic acid.
Substitution: Substituted dodecanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Production: Dodecanedioic acid is used as a monomer in the production of polyamides and polyesters.
Surfactants and Coatings: It is used in the formulation of surfactants and high-grade coatings.
Biology:
Proteomics Research: Dodecanedioic Acid 1-Methyl Ester Barium Salt is used in proteomics research to study protein interactions and functions.
Medicine:
Diabetes Research: Dodecanedioic acid has been studied for its potential to maintain normal blood sugar levels in type 2 diabetic patients.
Industry:
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors.
Lubricants: Dodecanedioic acid derivatives are used as high-grade lubricating oils.
Wirkmechanismus
The mechanism of action of Dodecanedioic Acid 1-Methyl Ester Barium Salt involves its interaction with various molecular targets and pathways. In proteomics research, it is used to study protein interactions by acting as a biochemical probe . The specific molecular targets and pathways involved depend on the particular application and experimental conditions.
Vergleich Mit ähnlichen Verbindungen
Dodecanedioic Acid: The parent compound of Dodecanedioic Acid 1-Methyl Ester Barium Salt.
Decamethylenedicarboxylic Acid: Another dicarboxylic acid with similar properties.
1,10-Decanedicarboxylic Acid: A structurally similar compound with a shorter carbon chain.
Uniqueness:
Eigenschaften
Molekularformel |
C13H24BaO4 |
|---|---|
Molekulargewicht |
381.65 g/mol |
InChI |
InChI=1S/C13H24O4.Ba/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15;/h2-11H2,1H3,(H,14,15); |
InChI-Schlüssel |
MFFWWGZHIIOIMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCC(=O)O.[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


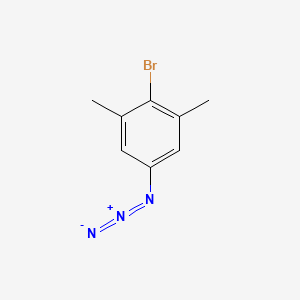
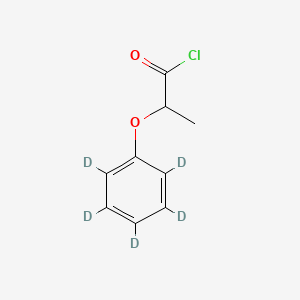
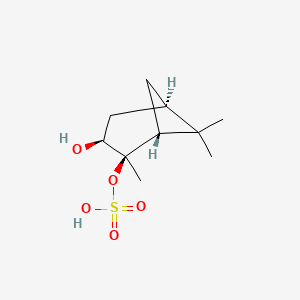
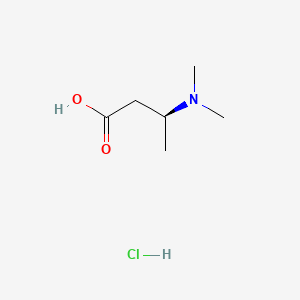
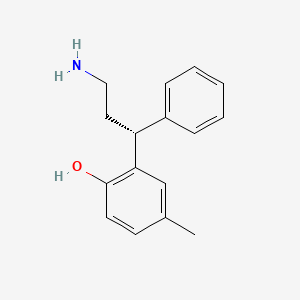
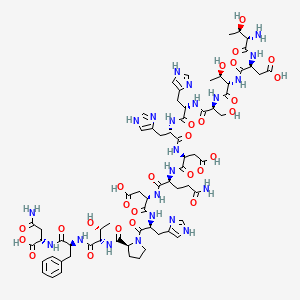
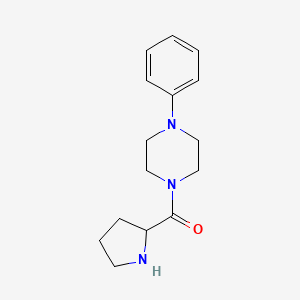
![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)

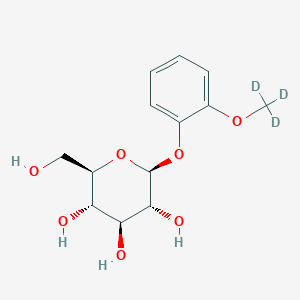
![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13448968.png)
